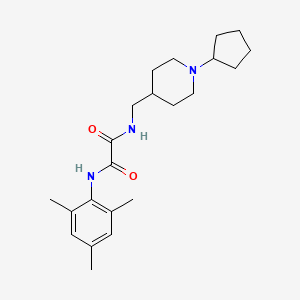![molecular formula C17H20N6O B2597652 1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine CAS No. 2320667-36-3](/img/structure/B2597652.png)
1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class . It is related to a series of compounds that have been studied for their inhibitory effects on receptor tyrosine kinase c-Met . These compounds have high protein kinase selectivity but also broad phosphodiesterase family inhibition, which has been linked to myocardial degeneration in rats .
Molecular Structure Analysis
The molecular formula of the compound is C15H13F3N10, with an average mass of 390.326 Da and a monoisotopic mass of 390.127686 Da . The compound has 10 hydrogen bond acceptors, no hydrogen bond donors, and 4 freely rotating bonds .Physical And Chemical Properties Analysis
The compound has a density of 1.8±0.1 g/cm3, a molar refractivity of 93.0±0.5 cm3, and a polar surface area of 93 Å2 . It has a polarizability of 36.9±0.5 10-24 cm3, a surface tension of 68.9±7.0 dyne/cm, and a molar volume of 216.0±7.0 cm3 . The compound has an ACD/LogP of -0.08 and an ACD/LogD (pH 5.5 and 7.4) of 0.00 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Derivatives of triazole compounds have been synthesized and evaluated for their antimicrobial properties, showing moderate to good activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents (H. Bektaş et al., 2007; M. Hossain & M. Bhuiyan, 2009).
Antihistaminic Activity
Research on fused pyridazine derivatives incorporating cyclic amines revealed compounds with both antihistaminic activity and inhibitory effects on eosinophil infiltration, indicating potential applications in treating allergic conditions (M. Gyoten et al., 2003).
Anticonvulsant Activity
The synthesis and evaluation of triazolo[4,3-a]pyrazine derivatives have demonstrated significant anticonvulsant activities, suggesting their potential use in developing treatments for epilepsy (J. Kelley et al., 1995).
Antitumor and Antimicrobial Activities
Novel compounds containing pyrazole and triazolo structures have shown cytotoxic effects against cancer cell lines and antimicrobial activity, highlighting their potential in cancer therapy and infection control (S. Riyadh, 2011).
Herbicidal Activity
Compounds with triazolo[1,5-a]pyridine structures have exhibited excellent herbicidal activity against a broad spectrum of vegetation at low application rates, indicating their utility in agricultural applications (M. Moran, 2003).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-21(9-13-4-3-5-15(8-13)24-2)14-10-22(11-14)17-7-6-16-19-18-12-23(16)20-17/h3-8,12,14H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLYMGPZZWGRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)OC)C2CN(C2)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[1,1'-biphenyl]-4-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2597580.png)





